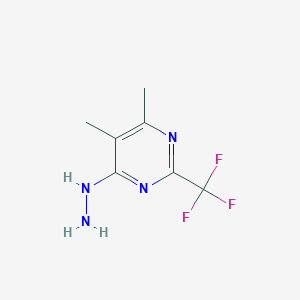

4-Hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

[5,6-dimethyl-2-(trifluoromethyl)pyrimidin-4-yl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N4/c1-3-4(2)12-6(7(8,9)10)13-5(3)14-11/h11H2,1-2H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCIGPLAPDJQMLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1NN)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine typically involves the reaction of 5,6-dimethyl-2-(trifluoromethyl)pyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained at that temperature for several hours to ensure complete reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydrazino (-NH-NH₂) group exhibits nucleophilic behavior, participating in displacement reactions. For example, in pyrimidine systems, hydrazine derivatives undergo substitution with electrophilic reagents like acyl chlorides or alkyl halides .

-

Reaction with acyl chlorides :

Hydrazino groups react with acyl chlorides (e.g., benzoyl chloride) to form acylhydrazides. This is analogous to the formation of 1,3,4-oxadiazoles in related systems .

Example :

-

Alkylation :

Reaction with alkyl halides (e.g., methyl iodide) yields N-alkylated derivatives. Such transformations are critical for modifying solubility and bioactivity .

Condensation Reactions

The hydrazino group facilitates condensations with carbonyl compounds (aldehydes, ketones) to form hydrazones or Schiff bases, which are precursors for heterocyclic syntheses .

-

Schiff base formation :

Condensation with aromatic aldehydes (e.g., benzaldehyde) produces hydrazones. These intermediates are pivotal in synthesizing fused pyrimidines or triazoles .

Example :

-

Cyclization with orthoesters :

Heating with triethyl orthoformate in acetic acid leads to triazolo-pyrimidines via cyclocondensation .

Cyclization and Heterocycle Formation

The compound’s hydrazino group enables access to nitrogen-rich heterocycles:

-

Pyrazolo-pyrimidines :

Reaction with β-ketoesters or enolizable ketones under acidic conditions yields pyrazolo[3,4-d]pyrimidines, structures with reported anti-inflammatory activity . -

Triazolo-pyrimidines :

Huisgen rearrangement with tetrazoles or nitriles generates 1,2,3-triazole-fused pyrimidines . For instance, treatment with nitriles in the presence of POCl₃ forms triazolo derivatives .

Functional Group Transformations

-

Oxidation :

The hydrazino group oxidizes to diazenes or azides under strong oxidizing agents (e.g., MnO₂), enabling further cycloadditions . -

Trifluoromethyl reactivity :

The CF₃ group stabilizes electron-deficient pyrimidine rings, directing electrophilic substitutions (e.g., nitration, sulfonation) to meta positions .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Buchwald-Hartwig) are feasible at the pyrimidine ring. The CF₃ group enhances electron-withdrawing effects, facilitating arylations or aminations :

Example Suzuki Coupling :

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for several therapeutic applications due to its biological activity:

- Anti-inflammatory Activity : Research indicates that pyrimidine derivatives, including compounds similar to 4-hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine, exhibit significant anti-inflammatory effects. Studies have shown that these compounds can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. For instance, derivatives have demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Anticancer Properties : Pyrimidines are known for their role in cancer therapy. The compound's structure allows it to interact with various biological targets involved in tumor growth and proliferation. Recent studies have highlighted its potential as a selective inhibitor of certain kinases involved in cancer signaling pathways .

- Antimicrobial Activity : There is growing interest in the use of pyrimidine derivatives as antimicrobial agents. The unique trifluoromethyl group enhances the lipophilicity and permeability of these compounds, potentially improving their effectiveness against a range of pathogens .

Synthesis and Structure-Activity Relationship

The synthesis of 4-hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine involves several chemical reactions that allow for the introduction of functional groups critical for its biological activity. The structure-activity relationship (SAR) studies have been pivotal in understanding how modifications to the pyrimidine ring influence its pharmacological properties.

Key Synthetic Routes:

- Nucleophilic Substitution Reactions : The introduction of hydrazino and trifluoromethyl groups can be achieved through nucleophilic substitution methods that utilize various electrophiles .

- Functional Group Modifications : Alterations at positions 5 and 6 of the pyrimidine ring have been shown to significantly affect anti-inflammatory and anticancer activities, underscoring the importance of SAR studies in drug development .

Case Studies

- Anti-inflammatory Studies : In vivo studies using carrageenan-induced paw edema models demonstrated that compounds derived from this pyrimidine exhibited potent anti-inflammatory effects comparable to standard treatments. These findings support further exploration into clinical applications for inflammatory diseases .

- Anticancer Research : A series of derivatives were evaluated for their ability to inhibit specific kinases associated with cancer cell proliferation. Results indicated that modifications at the hydrazino position enhanced selectivity and potency against certain cancer cell lines, suggesting a promising avenue for targeted cancer therapies .

Mechanism of Action

The mechanism of action of 4-Hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, thereby increasing its potency and efficacy .

Comparison with Similar Compounds

Key Observations :

Divergences :

- The target compound’s hydrazino group may require hydrazine-based reagents, contrasting with the amide coupling or quaternary salt strategies used in analogs.

Antifungal and Insecticidal Potential

- Amide-containing analogs () : Demonstrated moderate to excellent antifungal and insecticidal activity, attributed to the trifluoromethyl group’s electron-withdrawing effects and amide hydrogen-bonding .

- Target compound: No bioactivity data is available, but the hydrazino group’s nucleophilicity could enhance interactions with biological targets (e.g., enzyme active sites).

Pharmacokinetic Properties

- The dichloro-trifluoromethyl analog () has a higher molecular weight (299 vs. 206.17), which may reduce membrane permeability compared to the target compound.

Physicochemical and Analytical Data Comparison

Gaps in Data :

- The target compound lacks reported analytical parameters (e.g., LCMS, HPLC), limiting direct comparisons.

Biological Activity

4-Hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine is a heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on diverse research findings and case studies.

The compound is characterized by the following structural features:

- Chemical Formula : C8H10F3N5

- CAS Number : 680216-40-4

- Molecular Weight : 229.2 g/mol

4-Hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine exhibits its biological effects through various pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are critical in cancer cell proliferation.

- Receptor Modulation : It interacts with various receptors, potentially modulating their activity, which could lead to therapeutic effects in conditions like cancer and inflammation.

Pharmacological Effects

Research indicates that this compound possesses several pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth in various cancer models.

- Antimicrobial Properties : Some derivatives have demonstrated activity against specific bacterial strains.

Anticancer Efficacy

A study investigating the anticancer properties of 4-hydrazino derivatives found that the compound exhibited significant cytotoxicity against human cancer cell lines. The IC50 values ranged from 10 to 30 µM, indicating a promising therapeutic window for further development .

Antimicrobial Activity

In a separate investigation, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results showed that some derivatives had minimum inhibitory concentrations (MICs) below 50 µg/mL, highlighting their potential as antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Hydrazino-5,6-dimethyl-2-(trifluoromethyl)pyrimidine | Anticancer | 10 - 30 | Enzyme inhibition |

| Pyrimidine Derivative A | Antimicrobial | <50 | Cell wall synthesis inhibition |

| Pyrimidine Derivative B | Anticancer | 15 - 40 | Apoptosis induction |

Safety and Toxicology

Toxicological assessments have indicated that the acute toxicity of this compound is relatively low, with no observed adverse effects at therapeutic doses in animal models. Long-term studies are required to fully understand its safety profile .

Q & A

What are the common synthetic routes for 4-hydrazino-substituted pyrimidines, and how can their efficiency be optimized?

Basic Research Question

Synthesis of hydrazino-pyrimidine derivatives typically involves nucleophilic substitution or reductive amination. For example, describes a reductive amination protocol using sodium cyanoborohydride under pH-controlled conditions (pH=6) to introduce hydrazine-like moieties. Key steps include:

- Reacting aldehyde intermediates (e.g., thieno[2,3-d]pyrimidine-6-carbaldehyde) with amines.

- Optimizing reaction conditions (e.g., inert atmosphere, dry solvents) to achieve yields up to 87% .

Efficiency improvements may involve selecting oxidizing agents (e.g., Dess-Martin periodinane for aldehyde preparation, yielding 91%) and adjusting stoichiometry to stabilize reactive intermediates .

How can LCMS and HPLC data resolve structural ambiguities in trifluoromethyl-pyrimidine derivatives?

Basic Research Question

LCMS and HPLC are critical for confirming molecular weight and purity. provides analytical data for related compounds:

- LCMS: m/z 179 [M+H]+ for intermediates, aligning with theoretical molecular weights.

- HPLC retention times (e.g., 0.46 minutes under SQD-FA05 conditions) validate purity and identity .

Methodological tips: - Use gradient elution with trifluoroacetic acid (TFA) in mobile phases to enhance peak resolution for trifluoromethylated compounds.

- Cross-reference retention times with synthetic intermediates to track reaction progress .

What strategies mitigate low yields in reductive amination reactions for pyrimidine derivatives?

Advanced Research Question

highlights challenges with sterically hindered amines (e.g., 2,5-dichloroaniline), where yields drop due to unstable imine intermediates. Solutions include:

- Pre-forming imine intermediates under anhydrous conditions.

- Using milder reducing agents (e.g., NaBH3CN instead of NaBH4) to preserve acid-sensitive functional groups.

- Adjusting pH to 6–7 to balance amine protonation and reduction kinetics .

How do electronic effects of the trifluoromethyl group influence pyrimidine reactivity in cross-coupling reactions?

Advanced Research Question

The electron-withdrawing trifluoromethyl group reduces electron density at the pyrimidine ring, affecting nucleophilic substitution and metal-catalyzed couplings. and suggest:

- Chloro-pyrimidine intermediates (e.g., 4-chloro-5-methyl-6-(trifluoromethyl)pyrimidine) undergo SNAr reactions more readily at electron-deficient positions.

- Suzuki-Miyaura couplings may require Pd catalysts with strong electron-donating ligands (e.g., XPhos) to activate C-Cl bonds .

What in vitro assays are suitable for evaluating the antitumor potential of trifluoromethyl-pyrimidine derivatives?

Basic Research Question

outlines methodologies for antitumor screening:

- Cell viability assays : MTT or SRB tests against human cancer cell lines (e.g., HepG2, MCF-7).

- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., hydrazine, methyl groups) with IC50 values.

- Molecular hybridization : Combine pyrimidine scaffolds with bioactive motifs (e.g., benzimidazole) to enhance selectivity .

How can crystallographic data resolve discrepancies in hydrazino-pyrimidine tautomerism?

Advanced Research Question

Tautomeric equilibria (e.g., hydrazone vs. azo forms) complicate structural characterization. and recommend:

- Single-crystal X-ray diffraction : Resolve tautomerism via bond-length analysis (e.g., C-N vs. N-N distances).

- Solid-state NMR : Compare 13C chemical shifts with computational models (DFT) to validate tautomeric preferences .

What computational methods predict the pharmacokinetic properties of trifluoromethyl-pyrimidines?

Advanced Research Question

Use in silico tools to assess ADMET profiles:

- LogP calculations : Predict lipophilicity influenced by trifluoromethyl and hydrazine groups.

- CYP450 inhibition assays : Screen for metabolic stability using docking simulations (e.g., AutoDock Vina).

- QSAR models : Train datasets from analogs (e.g., ) to optimize bioavailability .

How do steric effects from 5,6-dimethyl groups impact regioselectivity in pyrimidine functionalization?

Advanced Research Question

Steric hindrance from dimethyl substituents directs reactions to less hindered sites. and show:

- Electrophilic attacks favor the 2-position (trifluoromethyl) over the 4-hydrazino site.

- Steric maps (e.g., using MolCAD) can visualize accessible reaction sites for rational design .

What spectroscopic techniques distinguish hydrazino-pyrimidines from isomeric analogs?

Basic Research Question

Key methods include:

- 1H NMR : Hydrazino protons appear as broad singlets (δ 4.5–6.0 ppm).

- IR spectroscopy : N-H stretches (3200–3400 cm⁻¹) confirm hydrazine presence.

- 13C NMR : Trifluoromethyl carbons show quartets (J ~35 Hz) due to 19F coupling .

How can conflicting biological activity data for pyrimidine derivatives be reconciled?

Advanced Research Question

Contradictions may arise from assay variability or impurity effects. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.